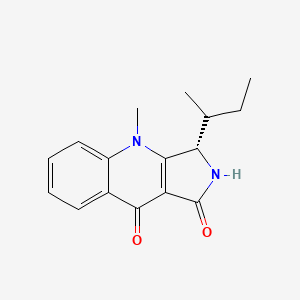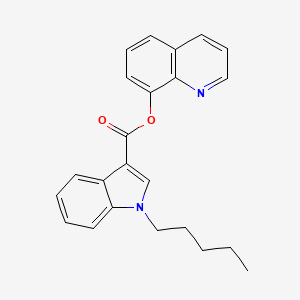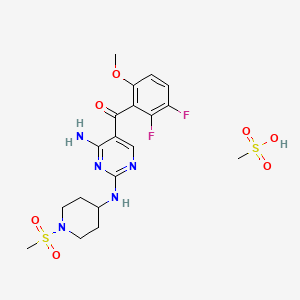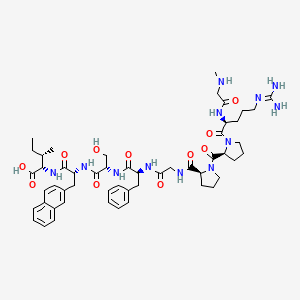
RH01617
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RH01617 possesses potent inhibitory activities against Kv1.5. Kv1.5 potassium channel is reported as an efficacious and safe target for the treatment of Atrial fibrillation (AF), which is one of the common arrhythmias that threaten human health.
Applications De Recherche Scientifique
Immunologic Recognition and Cancer Treatment
A key application of RH01617 is in the field of immunologic recognition for cancer treatment. The study by Lo et al. (2019) details the use of T-cell receptors (TCRs) recognizing mutated p53 p.R175H, a shared neoantigen, in metastatic colorectal cancer. This approach demonstrates the potential of adoptive cell therapy (ACT) using TCRs targeting common shared mutated epitopes for treating various cancer types.
Research Productivity and Impact
Another aspect of RH01617's application is in evaluating research productivity and scientific impact. The work by Agarwal & Tu (2021) provides insights into how research projects, potentially including those involving RH01617, are evaluated for their impact and productivity over time.
Role in Retinal Degeneration
RH01617's implications in retinal degeneration are highlighted in a study by Kunte et al. (2012). This research explores the role of endoplasmic reticulum (ER) stress in retinal degeneration in hT17M Rho mice, providing valuable insights for gene therapy in retinitis pigmentosa.
Funding Outcomes in Scientific Research
The impact of RH01617 is also evident in the study of funding outcomes for scientific research. Eblen et al. (2016) discuss how research criterion scores predict the overall impact score and funding likelihood for projects, potentially including those related to RH01617.
Bone Morphogenetic Protein-Based Surgical Repair
The application of RH01617 in bone morphogenetic protein-based surgical repair is explored by Lo et al. (2012). This research highlights the use of recombinant human bone morphogenetic proteins (rhBMPs) in clinical bone repair, indicating the potential of RH01617 in such applications.
Clinical Gene Transfer Protocols
A significant application of RH01617 is in clinical gene transfer protocols, as outlined by Lenzi et al. (2014). This research discusses the regulatory aspects and safety considerations of gene transfer in human subjects, which is crucial for the application of RH01617 in genetic studies.
Ras Homolog Gene Family in Psoriasis
The role of RH01617 in the Ras homolog gene family and its implications in psoriasis is explored by Tamehiro et al. (2019). The study investigates the impact of RhoH deficiency in mice, leading to insights into the treatment of psoriasis.
Nitrogen Starvation in Yeast
RH01617's applications extend to the study of nitrogen starvation in yeast, as demonstrated by Murai et al. (2009). This research provides insights into the genetic mechanisms underlying responses to nitrogen starvation, with implications for broader biological studies.
Radiation Hybrid Mapping
The role of RH01617 in radiation hybrid mapping is evident in the work by Cox et al. (1990). This technique is crucial for constructing high-resolution maps of mammalian chromosomes, including those related to RH01617.
Genetic Linkage and Radiation Hybrid Map
Finally, RH01617's significance is also seen in the construction of genetic linkage and radiation hybrid maps of the rat genome, as discussed by Steen et al. (1999). These maps are essential tools for genomic research and have potential implications for studies involving RH01617.
Propriétés
Numéro CAS |
302333-18-2 |
|---|---|
Nom du produit |
RH01617 |
Formule moléculaire |
C22H26N2O5S |
Poids moléculaire |
430.519 |
Nom IUPAC |
N-[(4-Butoxyphenyl)sulfonyl]-L-tryptophan methyl ester Methyl (S)-2-(4-butoxybenzenesulfonamido)-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C22H26N2O5S/c1-3-4-13-29-17-9-11-18(12-10-17)30(26,27)24-21(22(25)28-2)14-16-15-23-20-8-6-5-7-19(16)20/h5-12,15,21,23-24H,3-4,13-14H2,1-2H3/t21-/m0/s1 |
Clé InChI |
BRMKFAYWVMIHQZ-NRFANRHFSA-N |
SMILES |
O=C(OC)[C@H](CC1=CNC2=C1C=CC=C2)NS(=O)(C3=CC=C(OCCCC)C=C3)=O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
RH01617; RH-01617; RH 01617 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol](/img/structure/B610383.png)


![N-[4-(7-Chloro-2H-1,4-benzoxazin-3-yl)phenyl]acetamide](/img/structure/B610391.png)








